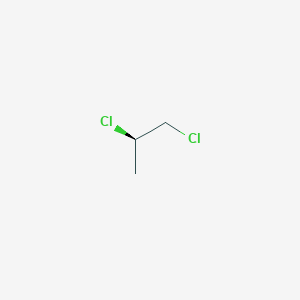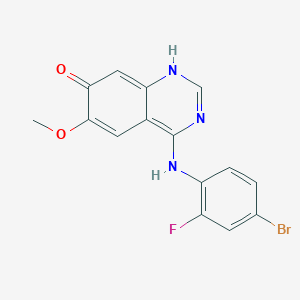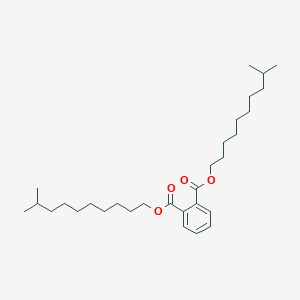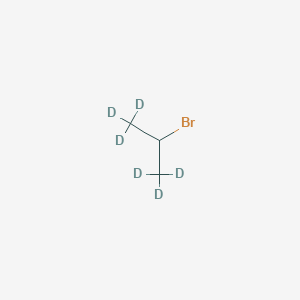
2-ブロモプロパン-1,1,1,3,3,3-d6
概要
説明
2-Bromopropane-1,1,1,3,3,3-d6, also known as 2-Bromo-1,1,1,3,3,3-hexadeuteriopropane, is a deuterated compound with the molecular formula C3HBrD6. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium makes it particularly useful in various scientific applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-Bromopropane-1,1,1,3,3,3-d6 is widely used in scientific research due to its unique properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in 2-Bromopropane-1,1,1,3,3,3-d6 make it an excellent internal standard for NMR spectroscopy, allowing for precise measurements and analysis of chemical structures.
Isotope Labeling: It is used as a labeled compound in various chemical and biological studies to trace reaction pathways and mechanisms.
Pharmaceutical Research: The compound is utilized in drug metabolism studies to understand the pharmacokinetics and dynamics of deuterated drugs.
Material Science: It is employed in the synthesis of deuterated polymers and materials for advanced technological applications.
生化学分析
Biochemical Properties
2-Bromopropane-1,1,1,3,3,3-d6 plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. This compound interacts with various enzymes, including dehydrogenases and halogenases, which facilitate the incorporation of the bromine atom into organic molecules. The deuterium atoms in 2-Bromopropane-1,1,1,3,3,3-d6 provide a unique advantage in tracing biochemical reactions through mass spectrometry, as they create a distinct mass shift that can be easily detected .
Cellular Effects
2-Bromopropane-1,1,1,3,3,3-d6 affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, 2-Bromopropane-1,1,1,3,3,3-d6 can modulate the expression of genes involved in detoxification and stress response pathways .
Molecular Mechanism
The molecular mechanism of 2-Bromopropane-1,1,1,3,3,3-d6 involves its interaction with biomolecules through covalent binding and enzyme inhibition. This compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation or altered function. For example, 2-Bromopropane-1,1,1,3,3,3-d6 can inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. Additionally, the presence of deuterium atoms can influence the rate of enzymatic reactions due to the kinetic isotope effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromopropane-1,1,1,3,3,3-d6 can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or strong acids. Long-term studies have shown that 2-Bromopropane-1,1,1,3,3,3-d6 can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromopropane-1,1,1,3,3,3-d6 vary with different dosages in animal models. At low doses, this compound can induce mild changes in metabolic pathways and enzyme activity without causing significant toxicity. At high doses, 2-Bromopropane-1,1,1,3,3,3-d6 can lead to adverse effects such as liver and kidney damage, neurotoxicity, and reproductive toxicity. These toxic effects are dose-dependent and can be observed at threshold levels .
Metabolic Pathways
2-Bromopropane-1,1,1,3,3,3-d6 is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes and glutathione S-transferases. These enzymes facilitate the biotransformation of 2-Bromopropane-1,1,1,3,3,3-d6 into reactive intermediates that can form covalent adducts with cellular macromolecules. The presence of deuterium atoms can affect the metabolic flux and the levels of metabolites, providing insights into the dynamics of metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Bromopropane-1,1,1,3,3,3-d6 is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 2-Bromopropane-1,1,1,3,3,3-d6 can be influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 2-Bromopropane-1,1,1,3,3,3-d6 is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The activity and function of 2-Bromopropane-1,1,1,3,3,3-d6 can be modulated by its localization within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopropane-1,1,1,3,3,3-d6 typically involves the bromination of deuterated propane. The process begins with the deuteration of propane, which can be achieved through the reaction of propane with deuterium gas in the presence of a catalyst. The deuterated propane is then subjected to bromination using bromine (Br2) under controlled conditions to yield 2-Bromopropane-1,1,1,3,3,3-d6.
Industrial Production Methods: Industrial production of 2-Bromopropane-1,1,1,3,3,3-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and bromine, along with advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the bromination process.
化学反応の分析
Types of Reactions: 2-Bromopropane-1,1,1,3,3,3-d6 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in 2-Bromopropane-1,1,1,3,3,3-d6 can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding deuterated alcohols or amines.
Elimination Reactions: Under basic conditions, 2-Bromopropane-1,1,1,3,3,3-d6 can undergo elimination reactions to form deuterated alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxide substitution, and primary or secondary amines for amine substitution. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions. These reactions are usually conducted in non-polar solvents like hexane or toluene.
Major Products:
Substitution Reactions: Deuterated alcohols (e.g., 2-deuteropropanol) or deuterated amines (e.g., 2-deuteropropylamine).
Elimination Reactions: Deuterated alkenes (e.g., propene-d6).
作用機序
The mechanism of action of 2-Bromopropane-1,1,1,3,3,3-d6 is primarily related to its role as a deuterated compound. In NMR spectroscopy, the deuterium atoms provide a distinct signal that can be easily differentiated from hydrogen, allowing for detailed structural analysis. In chemical reactions, the presence of deuterium can influence reaction rates and mechanisms due to the kinetic isotope effect, where the bond strength of C-D is greater than that of C-H, leading to slower reaction rates for deuterated compounds.
類似化合物との比較
2-Bromopropane: The non-deuterated analog of 2-Bromopropane-1,1,1,3,3,3-d6, with the molecular formula C3H7Br.
1-Bromopropane-1,1,2,2-d4: A deuterated compound with deuterium atoms at different positions.
1,3-Dibromopropane-d6: A deuterated compound with two bromine atoms and deuterium atoms at different positions.
Uniqueness: 2-Bromopropane-1,1,1,3,3,3-d6 is unique due to the complete substitution of hydrogen atoms with deuterium, providing distinct advantages in NMR spectroscopy and isotope labeling studies. Its specific deuterium labeling pattern makes it particularly useful for tracing chemical and biological processes with high precision.
特性
IUPAC Name |
2-bromo-1,1,1,3,3,3-hexadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYKGVDVNBCFQ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441641 | |
| Record name | 2-Bromopropane-1,1,1,3,3,3-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52809-76-4 | |
| Record name | 2-Bromopropane-1,1,1,3,3,3-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52809-76-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What is the significance of studying the vibrational spectra of deuterated compounds like 2-Bromopropane-1,1,1,3,3,3-d6?
A1: Vibrational spectroscopy, encompassing techniques like infrared (IR) and Raman spectroscopy, provides crucial information about the structure and bonding within molecules. When hydrogen atoms in a molecule are replaced with deuterium (heavy hydrogen), it leads to shifts in the vibrational frequencies. These shifts, meticulously analyzed in this study [], offer valuable insights into:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
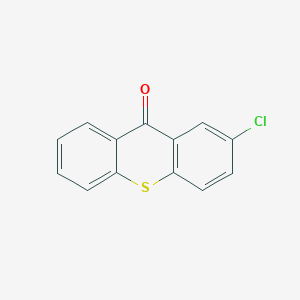
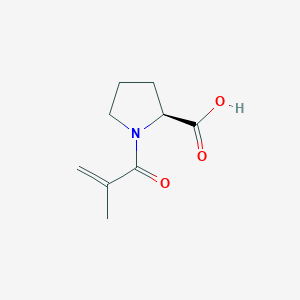
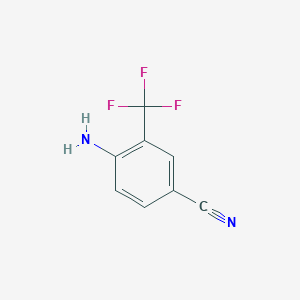
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)
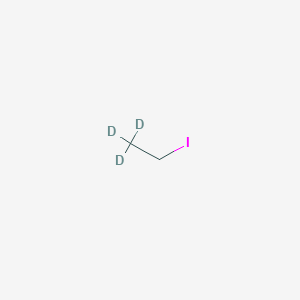
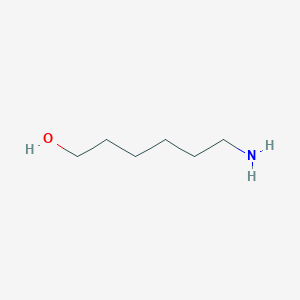
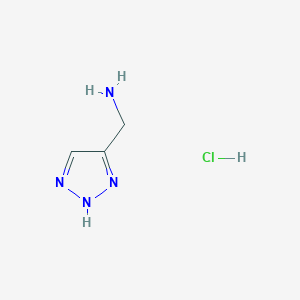

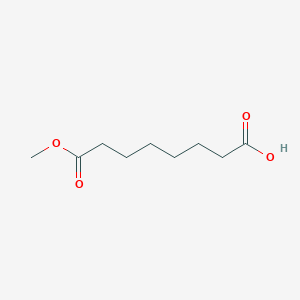
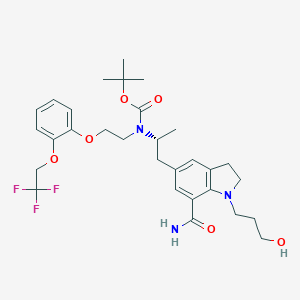
![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)
